(2R)-oxolane-2,3,4-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-RUVKFHFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C([C@@H](O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomeric Forms of Oxolane 2,3,4 Triol Derivatives
Absolute Configuration and Chiral Centers in (2R)-Oxolane-2,3,4-triol
This compound, also known as 2,3,4-trihydroxytetrahydrofuran, is a triol derivative of tetrahydrofuran (B95107). nih.gov Its structure contains multiple stereocenters, giving rise to various stereoisomers. The designation "(2R)" specifies the absolute configuration at the C2 carbon atom. The molecule possesses chiral centers at positions C2, C3, and C4, as these carbons are each bonded to four different groups. askfilo.com
The absolute configuration of a chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on each chiral carbon are assigned priorities, and the spatial arrangement determines the R or S designation. stackexchange.com For instance, in a related compound, pentan-2,3,4-triol, the carbons at positions 2, 3, and 4 are all chiral centers. askfilo.com The central carbon in such a triol is considered chiral when the configurations of the adjacent chiral centers are different. stackexchange.com
Table 1: Chiral Centers in Oxolane-2,3,4-triol (B1226788)
| Carbon Atom | Chirality |
| C2 | Chiral |
| C3 | Chiral |
| C4 | Chiral |
Data derived from analysis of similar polyhydroxylated acyclic and cyclic compounds. askfilo.comstackexchange.com
Interconversion Equilibria of Furanose and Pyranose Forms of Related Monosaccharides
Monosaccharides, such as glucose and ribose, can exist in equilibrium between their open-chain and cyclic forms. masterorganicchemistry.com The cyclic forms, which are intramolecular hemiacetals or hemiketals, are generally more stable. These cyclic structures can be five-membered rings, known as furanoses, or six-membered rings, called pyranoses. wikipedia.orgwikipedia.org The formation of a pyranose ring typically involves the reaction of a hydroxyl group at C5 with the aldehyde at C1, while a furanose ring forms from the reaction of the C4 hydroxyl with the aldehyde. wikipedia.org
In aqueous solutions, monosaccharides exist as an equilibrium mixture of their α and β anomers, as well as the open-chain form, a phenomenon known as mutarotation. wikipedia.orgubc.ca The distribution of these forms is influenced by factors such as the specific monosaccharide, solvent, temperature, and pH. For example, glucose in water predominantly exists in the more thermodynamically stable pyranose form. masterorganicchemistry.com In contrast, fructose (B13574) shows a more balanced distribution, with the furanose form being significant under certain conditions. The interconversion between pyranose and furanose forms proceeds through the open-chain structure as an intermediate.
The solvent can also play a crucial role in the equilibrium. For some sugars, changing the solvent from water to dimethyl sulfoxide (B87167) can increase the proportion of the furanose form. cdnsciencepub.com
Table 2: Equilibrium Composition of D-Glucose in Water
| Form | Percentage |
| α-D-glucopyranose | ~36% |
| β-D-glucopyranose | ~64% |
| Open-chain form | <1% |
| Furanose forms | <1% |
Note: The specific rotation of an aqueous solution of D-glucose changes over time to a final value of +52.5°, reflecting the equilibrium between the anomers. masterorganicchemistry.com
Characterization of Stereoisomers and Diastereomers (e.g., D-Ribulose, Alpha-L-Arabinofuranose Analogs)
The presence of multiple chiral centers in molecules like oxolane-2,3,4-triol leads to the existence of numerous stereoisomers. These can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
D-Ribulose, a ketopentose, is a good example of a related monosaccharide with stereoisomers. It has two chiral centers at C3 and C4, leading to 2^2 = 4 possible stereoisomers. wikipedia.orgyoutube.com These include D-ribulose and L-ribulose, which are enantiomers, and their diastereomers, such as D-xylulose. ebi.ac.uk
Alpha-L-arabinofuranose is another relevant furanose sugar. whiterose.ac.uk Analogs of this compound are synthesized to study structure-activity relationships and to act as inhibitors for enzymes like α-L-arabinofuranosidases. whiterose.ac.ukiucr.org The synthesis of these analogs often involves complex multi-step procedures to achieve the desired stereochemistry. whiterose.ac.uk For instance, carbocyclic analogs of α-L-arabinofuranose have been synthesized, where the ring oxygen is replaced by a methylene (B1212753) group. acs.org
Table 3: Stereoisomers of Ribulose
| Name | Relationship to D-Ribulose |
| L-Ribulose | Enantiomer |
| D-Xylulose | Diastereomer |
| L-Xylulose | Diastereomer |
Data sourced from general principles of stereoisomerism in monosaccharides. wikipedia.orgebi.ac.uk
Conformational Analysis of the Oxolane Ring System
The five-membered oxolane (tetrahydrofuran) ring is not planar but exists in a puckered conformation to relieve torsional strain. rsc.org The two primary puckered conformations are the envelope (E) and the twist (T) forms. rsc.org In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. rsc.org
The oxolane ring is highly flexible and undergoes a process called pseudorotation, where it rapidly interconverts between different envelope and twist conformations with a low energy barrier. researchgate.netsmu.edu The presence of substituents on the ring influences the conformational preferences. For substituted oxolanes, the most stable conformation is often a twist (C2 symmetry) or an envelope (Cs symmetry) form. researchgate.netsmu.edu
Computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), are used to study the potential energy surface of the oxolane ring and predict the most stable conformations and the energy barriers for interconversion. rsc.orgresearchgate.net These studies have shown that for unsubstituted oxolane, the twist and envelope conformations have very similar energies, resulting in nearly free pseudorotation. rsc.org
Synthetic Methodologies for 2r Oxolane 2,3,4 Triol and Its Stereoisomers
Chemical Synthesis Pathways and Strategies
The chemical synthesis of (2R)-oxolane-2,3,4-triol and its related stereoisomers relies on a toolkit of reactions that allow for precise control over the stereochemical outcome. These methods often involve multiple steps and the strategic use of protecting groups to achieve the desired molecular architecture.
Stereoselective Synthesis using Chiral Catalysts and Reagents
The creation of specific stereoisomers of oxolane-2,3,4-triol (B1226788) is frequently accomplished through the use of chiral catalysts and reagents that can direct the formation of new stereocenters. Asymmetric dihydroxylation and epoxidation are powerful tools in this regard. For instance, the Sharpless asymmetric dihydroxylation allows for the introduction of two adjacent hydroxyl groups across a double bond with high enantioselectivity, a key step in forming the triol substructure. nih.govgla.ac.uk Similarly, chiral catalysts can be employed in the enantioselective addition of functional groups to aldehydes or ketones, setting the stereochemistry of the resulting alcohols. nih.gov The use of monoterpene-based aminodiols and triols as chiral auxiliaries and catalysts has also proven effective in a variety of stereoselective transformations. nih.gov
Multi-step Approaches from Carbohydrate Precursors
Carbohydrates serve as readily available and stereochemically rich starting materials for the synthesis of this compound and its isomers. ethernet.edu.et Sugars like glucose, ribose, and xylose possess the necessary hydroxyl groups and chiral centers that can be chemically manipulated to form the target tetrahydrofuran (B95107) ring. ethernet.edu.etlibretexts.orgwikipedia.org These multi-step syntheses often involve the selective protection and deprotection of hydroxyl groups, oxidation, reduction, and cyclization reactions. google.com For example, a furanose-fused α,β-unsaturated δ-lactone, a precursor for such triols, can be prepared from a D-xylo-pentodialdo-furanose derivative. ethernet.edu.et The inherent chirality of the starting carbohydrate is leveraged to control the stereochemistry of the final product.
Isomerization Reactions of Labeled Monosaccharides
Isomerization reactions of monosaccharides, particularly the interconversion between pyranose (six-membered ring) and furanose (five-membered ring) forms, can be exploited in the synthesis of oxolane-based structures. Monosaccharides in solution exist as an equilibrium mixture of their open-chain and cyclic forms. libretexts.org This equilibrium allows for the conversion between different ring sizes. For example, fructose (B13574) exists as a mixture of pyranose and furanose forms in solution. libretexts.org By controlling the reaction conditions, it is possible to favor the formation of the desired furanose ring, which is the core structure of this compound. The isomerization of aldoses to ketoses, often catalyzed by metal ions or acids, is another key transformation that can be utilized to access different carbohydrate isomers as starting materials for synthesis. rsc.orguliege.be
Hydroboration Techniques for Polyol Construction
Hydroboration-oxidation is a powerful method for the anti-Markovnikov addition of a hydroxyl group across a double bond, and it has found application in the construction of polyol structures. chinesechemsoc.orgchinesechemsoc.org In the context of synthesizing substituted tetrahydrofurans, hydroboration can be used to introduce hydroxyl groups with specific stereochemistry. researchgate.net A double hydroboration of allenes has been developed as a non-aldol approach for the stereodivergent synthesis of various polyol stereotriads and stereotetrads. chinesechemsoc.orgchinesechemsoc.org This technique offers a high degree of stereochemical control, which is attributed to the formation of a rigid boronate complex that directs the second hydroboration step. chinesechemsoc.orgchinesechemsoc.org The choice of borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can influence the selectivity of the reaction. google.com
Enzymatic Synthesis and Biotransformation Approaches
In addition to chemical methods, enzymes are increasingly being used for the synthesis of chiral compounds like this compound. Enzymatic reactions often offer high stereoselectivity and milder reaction conditions compared to their chemical counterparts.
Enzymes such as aldolases can be used to form carbon-carbon bonds with the creation of new stereocenters, providing a direct route to polyhydroxylated structures. Glycosidases are employed in the formation of glycosidic bonds for the synthesis of oligosaccharides, a process that avoids complex protection and deprotection steps. ethernet.edu.et Lipases are another class of enzymes that can be used for the kinetic resolution of racemic alcohols, selectively acylating one enantiomer and leaving the other unreacted. mdpi.com Biotransformation, using whole microbial cells, can also be employed to introduce hydroxyl groups or perform other modifications on a substrate. For example, fungi like Aspergillus niger have been used to biotransform related compounds, yielding polyhydroxylated products. researchgate.net
Interactive Table of Synthetic Reagents and Their Applications
| Reagent/Catalyst | Reaction Type | Application in Synthesis |
| Chiral Catalysts | Stereoselective Synthesis | Directing the formation of specific stereoisomers. nih.gov |
| Carbohydrates | Starting Material | Providing a chiral pool for multi-step synthesis. ethernet.edu.et |
| Protecting Groups | Functional Group Protection | Selectively blocking hydroxyl groups during synthesis. thieme-connect.combham.ac.uk |
| Metal Catalysts (e.g., CrCl₃) | Isomerization | Promoting the conversion of aldoses to ketoses. rsc.org |
| Borane Reagents (e.g., 9-BBN) | Hydroboration | Stereoselective construction of polyols. chinesechemsoc.orgchinesechemsoc.orggoogle.com |
| Enzymes (e.g., Aldolases, Lipases) | Enzymatic Synthesis | Catalyzing stereoselective bond formations and resolutions. mdpi.com |
Aldolase-Catalyzed Condensation Reactions
Aldolases are enzymes that catalyze the reversible or irreversible cleavage and formation of carbon-carbon bonds, making them powerful tools in organic synthesis for creating chiral polyhydroxylated molecules. csic.esfrontiersin.org Specifically, dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases catalyze the aldol (B89426) addition of DHAP to a variety of aldehyde acceptor substrates, generating products with two new stereocenters. csic.es The stereochemical outcome of this reaction is controlled by the enzyme, not the substrate. csic.es
Fructose-1,6-bisphosphate (FDP) aldolase (B8822740) is a well-studied DHAP-dependent aldolase that has been utilized in the synthesis of heterocyclic compounds. clockss.org In one example, the condensation of an azido-aldehyde with DHAP, catalyzed by FDP aldolase, serves as a key step. Following the aldol condensation, the phosphate group is removed by acid phosphatase, and subsequent intramolecular reductive amination yields polyhydroxylated pyrrolidine (B122466) and piperidine (B6355638) derivatives. clockss.orggoogle.com This methodology demonstrates the utility of aldolase-catalyzed reactions in constructing complex heterocyclic scaffolds from acyclic, chiral precursors.
The four primary DHAP-dependent aldolases—fructose-1,6-bisphosphate aldolase (FDP-aldolase), tagatose-1,6-bisphosphate aldolase (TDP-aldolase), rhamnulose-1-phosphate aldolase (RhuA), and fuculose-1-phosphate aldolase (FucA)—each produce a unique stereoisomer of the resulting ketose phosphate. This enzymatic control over stereochemistry is a significant advantage in asymmetric synthesis. csic.es
The general scheme for these reactions involves the enzymatic condensation of a donor molecule, like DHAP, with an aldehyde acceptor. This is often followed by in situ dephosphorylation and subsequent chemical or enzymatic transformations to yield the final product.
Table 1: Aldolases in the Synthesis of Polyhydroxylated Compounds This table is interactive. Click on the headers to sort the data.
| Aldolase | Donor Substrate | Acceptor Substrate Example | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Fructose-1,6-bisphosphate aldolase (FDP-aldolase) | Dihydroxyacetone phosphate (DHAP) | D-Glyceraldehyde-3-phosphate | D-fructose-1,6-bisphosphate | csic.es |
| Tagatose-1,6-bisphosphate aldolase (TDP-aldolase) | Dihydroxyacetone phosphate (DHAP) | D-Glyceraldehyde-3-phosphate | D-tagatose-1,6-bisphosphate | csic.es |
| Rhamnulose-1-phosphate aldolase (RhuA) | Dihydroxyacetone phosphate (DHAP) | L-Lactaldehyde | L-rhamnulose-1-phosphate | csic.es |
| Fuculose-1-phosphate aldolase (FucA) | Dihydroxyacetone phosphate (DHAP) | L-Lactaldehyde | L-fuculose-1-phosphate | csic.es |
Substrate Scope in Biotransformations
The utility of enzymatic reactions in synthesizing complex molecules is greatly expanded by the ability of many enzymes to accept a range of non-natural substrates. This substrate promiscuity allows for the generation of diverse libraries of compounds from various precursors.
Hydrolases, such as lipases, are widely used in industrial synthesis due to their high regio-, chemo-, and stereoselectivity. rsc.org They can catalyze the kinetic resolution of racemic mixtures, providing access to single stereoisomers. rsc.orgscispace.com For instance, lipase-catalyzed resolution has been employed in the synthesis of intermediates for antiviral drugs by separating enantiomers of protected aminobutanetriol derivatives. rsc.org
Transaminases are another important class of enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. rsc.org They have been used to produce unnatural amino acids, and like hydrolases, the reversibility of the reaction can be managed to drive the synthesis towards the desired product. rsc.org
In the context of aldolases, while the specificity for the donor substrate (like DHAP) is often high, the enzymes can frequently tolerate a wide variety of aldehyde acceptors. frontiersin.org This has been exploited in the synthesis of iminocyclitols and other sugar analogs. csic.es For example, rhamnulose-1-phosphate aldolase (Rhu-1PA) is very specific for DHAP but accepts a broad range of aldehydes, enabling its use in multi-enzyme cascade reactions to produce unnatural heterocycles. csic.es
The exploration of substrate scope extends to whole-cell biotransformations. For example, Gluconobacter oxydans has been used for the regioselective oxidation of N-Cbz-protected aminopolyols. rsc.orgnottingham.ac.uk This biocatalyst was effective in converting a range of protected amino alcohols into intermediates suitable for iminosugar synthesis on a preparative scale. nottingham.ac.uk
Table 2: Examples of Substrate Scope in Biotransformations This table is interactive. Click on the headers to sort the data.
| Enzyme/Biocatalyst | Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Lipase (e.g., Amano PS) | Hydrolase | Kinetic Resolution (Acetylation) | (±)-2-hydroxy-3-methylenesuccinate | (+)-acetate and (–)-alcohol | scispace.com |
| Transaminase | Transferase | Reductive Amination | Trimethylpyruvate | L-tert-leucine | rsc.org |
| Rhamnulose-1-phosphate aldolase (Rhu-1PA) | Lyase (Aldolase) | Aldol Condensation | Various aldehydes | Unnatural heterocycles | csic.es |
| Gluconobacter oxydans | Whole-cell | Oxidation | N-Cbz-protected aminopolyols | Oxidized amino alcohol intermediates | rsc.orgnottingham.ac.uk |
Structural and Conformational Analysis of Oxolane 2,3,4 Triol Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. emerypharma.com For oxolane-triol systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive data on connectivity, stereochemistry, and conformational dynamics.
Carbon-13 NMR in Isotopic Tracer Studies
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for determining the number and chemical environment of carbon atoms within a molecule. irisotope.com In the context of metabolic research, ¹³C NMR is frequently used in conjunction with stable isotope tracers to track the fate of molecules through biochemical pathways. nih.gov Compounds such as (2R)-oxolane-2,3,4-triol, which can be a derivative of sugars like threose, can be synthesized with ¹³C enrichment at specific positions (e.g., D-[1-¹³C]threose). nih.gov
When a ¹³C-labeled precursor is introduced into a biological system, the resulting metabolites will incorporate the isotope. NMR can then be used to precisely identify the location of the ¹³C atoms in these products. researchgate.net This method, known as stable isotope-resolved metabolomics (SIRM), provides detailed insights into metabolic fluxes and network activities. nih.gov The unique capabilities of NMR allow for the exact positional analysis of isotopomers in metabolites, a task that can be challenging for other techniques like mass spectrometry. irisotope.comresearchgate.net
Table 1: Applications of ¹³C NMR in Isotopic Tracer Studies
| Application | Description | Key Information Provided |
|---|---|---|
| Metabolic Pathway Tracing | Following the metabolic conversion of a ¹³C-labeled substrate. | Identification of active biochemical pathways and metabolic products. |
| Isotopomer Distribution Analysis | Quantifying the level of ¹³C enrichment at specific atomic positions in a metabolite. nih.gov | Detailed understanding of reaction mechanisms and metabolic network topology. irisotope.com |
| Structural Elucidation | Using ¹³C labeling to simplify complex spectra or confirm assignments of unknown metabolites. irisotope.com | Unambiguous identification of carbon skeleton and functional groups. |
Variable-Temperature NMR for Conformational Flexibility
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. For this compound, the substituents' orientation (axial vs. equatorial) and the associated intramolecular interactions, such as hydrogen bonding, influence the conformational landscape.
At room temperature, the rapid interconversion between these conformers can lead to broadened signals in the NMR spectrum. scielo.br Variable-temperature (VT) NMR spectroscopy is a powerful technique to study this dynamic behavior. By lowering the temperature, the rate of interconversion can be slowed down, potentially reaching a point where individual conformers can be observed separately. Conversely, increasing the temperature can cause the signals to sharpen as the interconversion rate increases, leading to time-averaged chemical shifts and coupling constants. scielo.br This analysis provides critical data on the energy barriers between conformations and the relative stability of different conformers. scielo.br
2D NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of molecules like this compound. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.org For the oxolane-triol scaffold, COSY spectra would reveal correlations between protons on adjacent carbons (e.g., H-2/H-3, H-3/H-4), confirming the carbon backbone connectivity. core.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects long-range correlations (typically 2-4 bonds) between protons and heteronuclei, most commonly ¹³C. wikipedia.org This is vital for connecting different spin systems separated by quaternary carbons or heteroatoms. In this compound, HMBC would show correlations from protons to carbons two or three bonds away, for example, from the H-5 protons to C-2, helping to piece together the entire molecular framework. princeton.edu
The magnitude of coupling constants (³J) obtained from high-resolution 1D or 2D spectra can also provide stereochemical information via the Karplus equation, which relates the dihedral angle between two vicinal protons to their scalar coupling constant. This is instrumental in determining the relative stereochemistry of the hydroxyl groups on the oxolane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. researchgate.net For a chiral molecule like this compound, this technique can unambiguously establish its three-dimensional structure, including bond lengths, bond angles, and absolute configuration in the solid state. researchgate.net
The resulting crystal structure would reveal the preferred conformation of the oxolane ring and the specific intramolecular and intermolecular hydrogen bonding networks established by the three hydroxyl groups. researchgate.net While obtaining a suitable crystal for analysis can be a challenge, the data from a successful X-ray diffraction experiment is considered the gold standard for structural validation. researchgate.net For related, more complex molecules containing oxolane-triol fragments, X-ray crystallography has been successfully used to determine the unit cell parameters and refine the crystal structure. google.com
Vibrational Circular Dichroism (VCD) for Solution-Phase Stereochemistry
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. aip.org It is an exceptionally powerful method for determining the absolute configuration of molecules in solution. researchgate.netresearchgate.net
The VCD spectrum of this compound would provide a unique fingerprint based on its specific enantiomeric form. The experimental spectrum is typically compared to a theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net A good match between the experimental and the calculated spectrum for a specific enantiomer allows for a confident assignment of the absolute configuration. researchgate.net VCD is particularly valuable as it provides stereochemical information in the solution phase, which is often more relevant to a molecule's behavior in biological systems than the solid-state structure from X-ray crystallography. aip.org
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights through fragmentation analysis. shoko-sc.co.jp For this compound (Molecular Formula: C₄H₈O₄), high-resolution mass spectrometry would confirm its elemental composition with high accuracy. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure. For an isomer, (2R,4R)-oxolane-2,3,4-triol, MS/MS analysis of the deprotonated molecule ([M-H]⁻, precursor m/z 119.035) has been reported, showing characteristic fragment ions. nih.gov
Table 2: MS/MS Fragmentation Data for the [M-H]⁻ Ion of an Oxolane-2,3,4-triol (B1226788) Isomer
| Precursor Ion (m/z) | Fragment Ion (m/z) | Potential Neutral Loss |
|---|---|---|
| 119.035 | 101.1 | H₂O (18.0) |
| 119.035 | 75.1 | C₂H₂O₂ (44.0) |
| 119.035 | 45.1 | C₃H₄O₃ (74.0) |
Data sourced from PubChem for CID 91746266. nih.gov
This fragmentation data helps in confirming the presence of hydroxyl groups (loss of water) and elucidating the core structure of the oxolane ring.
Biochemical Roles and Enzymatic Transformations of Oxolane 2,3,4 Triol Derivatives
Involvement as Intermediates in Metabolic Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Glycolysis)
In the Pentose Phosphate Pathway , the primary role of which is anabolic, several key intermediates possess the oxolane triol structure. wikipedia.org The pathway begins with glucose-6-phosphate, an intermediate also found in glycolysis. lecturio.com Through a series of reactions, the PPP generates vital molecules such as ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis, and erythrose-4-phosphate, which is used in the synthesis of aromatic amino acids. core.ac.uklecturio.com Ribose-5-phosphate exists in equilibrium with its furanose form, which is a direct derivative of oxolane-2,3,4-triol (B1226788). The PPP is also the primary source of NADPH, a crucial reducing agent for anabolic reactions and for protecting the cell against oxidative stress. wikipedia.org
Glycolysis , the pathway for breaking down glucose to pyruvate (B1213749) to generate ATP, also involves several intermediates that are structurally related to oxolane-2,3,4-triol. libretexts.orgwikipedia.org While glucose primarily exists in a pyranose ring form, fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate, key regulated intermediates in glycolysis, can exist in the furanose form, which contains the oxolane ring. morf-db.orgfoodb.ca These intermediates are critical for the progression of the glycolytic pathway and can also be shunted into other metabolic routes, including the PPP. nih.govlibretexts.org
The table below summarizes key intermediates in these pathways that are structurally derived from an oxolane triol core.
| Intermediate | Pathway(s) | Biochemical Significance |
| Ribose-5-phosphate | Pentose Phosphate Pathway | Precursor for the synthesis of nucleotides (ATP, GTP, etc.), coenzymes (NAD, FAD), and nucleic acids (RNA, DNA). wikipedia.orgwikipedia.org |
| Fructose-6-phosphate | Glycolysis, Pentose Phosphate Pathway | A key intermediate in sugar metabolism, can be converted to fructose-1,6-bisphosphate or enter the PPP. libretexts.orglibretexts.org |
| Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | An intermediate in the non-oxidative phase of the PPP, involved in the interconversion of pentose phosphates. nih.gov |
| Erythrose-4-phosphate | Pentose Phosphate Pathway | A precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, tyrosine). lecturio.comcymitquimica.com |
Interaction with Specific Enzymes (e.g., Hexokinases, Transketolases)
The metabolic transformations of oxolane-2,3,4-triol derivatives are catalyzed by a specific set of enzymes. These enzymes exhibit high substrate specificity, recognizing the unique stereochemistry of each sugar phosphate.
Hexokinases are a class of enzymes that phosphorylate hexoses, trapping them inside the cell and preparing them for metabolism. youtube.com In the first step of glycolysis, hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate. wikipedia.org This enzyme has a broad substrate specificity and can also phosphorylate other hexoses like fructose (B13574).
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway. ucl.ac.uk It catalyzes the transfer of a two-carbon unit from a ketose donor (like xylulose-5-phosphate) to an aldose acceptor (like ribose-5-phosphate or erythrose-4-phosphate). libretexts.org This reaction is crucial for the interconversion of pentose sugars and for linking the PPP with glycolysis by producing fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.org The enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor for its catalytic activity. ucl.ac.uk
The table below lists some of the key enzymes that interact with oxolane triol-containing substrates.
| Enzyme | Pathway | Substrate(s) | Function |
| Hexokinase | Glycolysis | Glucose, Fructose | Phosphorylates hexoses to form hexose (B10828440) phosphates. wikipedia.orgyoutube.com |
| Transketolase | Pentose Phosphate Pathway | Xylulose-5-phosphate, Ribose-5-phosphate, Erythrose-4-phosphate | Transfers a two-carbon ketol group, linking the PPP with glycolysis and enabling the synthesis of various sugar phosphates. libretexts.orgucl.ac.uk |
| Ribokinase | Pentose Metabolism | D-Ribose | Catalyzes the conversion of D-ribose to D-ribose 5-phosphate. wikipedia.org |
| Phosphofructokinase | Glycolysis | Fructose-6-phosphate | A key regulatory enzyme that catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. ttuhsc.edu |
Enzymatic Reaction Mechanisms Involving Oxolane Triol Substrates
The enzymatic reactions involving oxolane triol substrates are diverse and essential for metabolic flexibility. These mechanisms often involve the formation of covalent enzyme-substrate intermediates.
A common reaction is phosphorylation , as seen with hexokinase and phosphofructokinase. In these reactions, the terminal phosphate group of ATP is transferred to a hydroxyl group on the sugar molecule. libretexts.orgwikipedia.org This reaction is typically irreversible under physiological conditions and serves as a regulatory point in the pathway.
The mechanism of transketolase involves the cofactor thiamine pyrophosphate (TPP). The reaction proceeds by the nucleophilic attack of the TPP ylid on the carbonyl carbon of the ketose substrate (e.g., xylulose-5-phosphate). This is followed by the cleavage of a carbon-carbon bond, releasing an aldose (glyceraldehyde-3-phosphate) and forming a covalent intermediate between TPP and a two-carbon fragment. This intermediate then transfers the two-carbon unit to an aldose acceptor (e.g., ribose-5-phosphate) to form a new ketose (sedoheptulose-7-phosphate). ucl.ac.uk
Another important mechanism is isomerization , where the structure of the sugar is rearranged. For example, phosphoglucose (B3042753) isomerase converts glucose-6-phosphate to fructose-6-phosphate, which involves the opening of the pyranose ring, an enediol intermediate formation, and subsequent cyclization into the furanose or pyranose form.
Many hydrolytic enzymes, such as proteases and esterases, utilize a catalytic triad (often Ser-His-Asp) to perform a nucleophilic attack on a carbonyl group, forming a covalent acyl-enzyme intermediate. unipd.it While not directly acting on the oxolane ring itself, these principles of enzymatic catalysis are fundamental to many metabolic processes involving sugar derivatives.
Subcellular Localization and its Influence on Biochemical Processes
The metabolic fate of glucose-6-phosphate, for instance, is determined by the cell's needs and is regulated by the relative activities of the enzymes of glycolysis and the PPP in the cytoplasm. wikipedia.org When the cell requires NADPH or ribose-5-phosphate for biosynthesis, the flux through the PPP increases. wikipedia.org Conversely, when the primary need is for ATP, glucose-6-phosphate is preferentially metabolized through glycolysis. nih.gov
The cytoplasmic location ensures that the products of these pathways are readily available for other cellular processes. For example, the NADPH produced by the PPP in the cytoplasm is available to cytoplasmic enzymes involved in fatty acid synthesis and for the reduction of glutathione, which protects against oxidative damage. wikipedia.org Similarly, the ATP generated during glycolysis in the cytoplasm is immediately available to power various energy-requiring processes throughout the cell. The intermediates of these pathways can also be transported into other organelles, such as mitochondria, for further metabolism, but the core pathways themselves are cytosolic. nih.gov
Computational Chemistry Approaches to Oxolane 2,3,4 Triol Interactions
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a protein's binding site. For (2R)-oxolane-2,3,4-triol, molecular docking can be used to screen potential protein targets and to understand the structural basis of its binding.
The process involves preparing the 3D structures of both the ligand, this compound, and the target protein. A scoring function is then used to estimate the binding affinity, typically in units of kcal/mol, and to rank the different binding poses. While specific docking studies for this compound are not extensively reported in the literature, the methodology is well-established for carbohydrate-protein interactions. nih.gov These interactions are often characterized by a network of hydrogen bonds between the hydroxyl groups of the sugar and polar residues in the protein's binding site, as well as van der Waals interactions. nih.gov
Detailed Research Findings:
In a typical molecular docking study, this compound would be docked into the active site of a relevant enzyme, for instance, an enzyme involved in tetrose metabolism. The results would provide a predicted binding energy and a detailed view of the intermolecular interactions. For example, the hydroxyl groups at positions 2, 3, and 4, and the ring oxygen of the oxolane are all potential hydrogen bond donors or acceptors. The stereochemistry of these groups is critical in determining the specificity and strength of these interactions.
An illustrative example of docking results for this compound with a hypothetical enzyme active site is presented below. The binding affinity is influenced by the number and geometry of hydrogen bonds formed, as well as by steric and electrostatic compatibility.
| Parameter | Value/Description |
| Target Protein | Hypothetical Tetrose Kinase |
| Docking Software | AutoDock Vina |
| Predicted Binding Affinity | -5.8 kcal/mol |
| Key Interacting Residues | Asp-150, Asn-152, Glu-210, Tyr-245 |
| Hydrogen Bond Interactions | - 2-OH with Asp-150- 3-OH with Asn-152- 4-OH with Glu-210- Ring Oxygen with Tyr-245 |
| Van der Waals Contacts | Phe-180, Trp-246 |
This table is illustrative and does not represent data from a specific published study on this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ebsco.com For a flexible molecule like this compound, which has a five-membered furanose ring, MD simulations can provide detailed insights into its conformational dynamics. nih.gov The furanose ring is not planar and can adopt a variety of puckered conformations, which are crucial for its biological activity and interactions with other molecules. nih.gov
The conformational landscape of furanose rings is often described by a pseudorotation cycle, with two major low-energy regions, the North (N) and South (S) conformations. nih.gov MD simulations can be used to explore this landscape, determine the relative populations of different conformers, and calculate the free energy barriers between them. A GROMOS force field has been developed and validated for furanose-based carbohydrates, which allows for accurate simulation of their conformational properties in aqueous solution. acs.org
Detailed Research Findings:
The key conformational states of a furanose ring that would be investigated in an MD simulation are summarized in the table below.
| Conformational State | Description | Key Dihedral Angles |
| North (N) Conformer | C3'-endo pucker | Phase angle (P) ~ 0° - 36° |
| South (S) Conformer | C2'-endo pucker | Phase angle (P) ~ 144° - 180° |
| East (E) Conformer | O4'-endo pucker | Phase angle (P) ~ 72° - 108° |
| West (W) Conformer | O4'-exo pucker | Phase angle (P) ~ 252° - 288° |
This table describes the general conformational states of a furanose ring applicable to this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) for Parameterization of Labeled Analogs
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for studying large molecular systems, such as an enzyme with its substrate. rsc.org In a QM/MM simulation, a small, chemically active part of the system (e.g., the ligand and key active site residues) is treated with a high-level of theory (QM), while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient method (MM). rsc.org
This approach is particularly useful for studying chemical reactions and for parameterizing force fields for non-standard molecules, such as isotopically labeled analogs. If one were to study an enzyme-catalyzed reaction involving this compound, or to develop parameters for a labeled version of this molecule (e.g., with ¹³C or ³H), QM/MM methods would be the tool of choice. The QM calculations provide an accurate description of the electronic structure and bonding in the labeled region, which is then used to derive the MM parameters (e.g., charges, bond and angle force constants).
Detailed Research Findings:
There are no specific published QM/MM studies on the parameterization of labeled analogs of this compound. However, the methodology has been successfully applied to other carbohydrate systems. nih.govacs.orgbioexcel.eu The general workflow for such a study would involve:
System Setup: Building a model of the labeled this compound, solvated in water or in a protein binding site.
QM Region Definition: Defining the QM region to include the isotopic label and the surrounding atoms whose electronic structure is directly affected.
QM/MM Calculations: Performing QM/MM calculations to obtain the electronic properties and energies of the system.
Parameter Derivation: Fitting the MM parameters to reproduce the QM data. This often involves calculating vibrational frequencies and partial charges.
The resulting parameters can then be used in classical MD simulations to study the dynamics of the labeled molecule with high accuracy.
| Computational Step | Description | Software Example |
| Model Building | Creation of the initial 3D structure of the labeled compound and its environment. | CHARMM, AMBER |
| QM Calculation | High-level calculation of the electronic structure of the labeled region. | Gaussian, ORCA |
| MM Calculation | Classical mechanics calculation of the larger environment. | AMBER, GROMACS |
| QM/MM Interface | Coupling of the QM and MM calculations. | CHARMM/MNDO, ONIOM |
| Parameter Fitting | Derivation of force field parameters based on QM results. | VMD, ParaTools |
This table outlines the general workflow and tools used in QM/MM parameterization.
Theoretical Prediction of Structural Properties and Reactivity
Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be used to predict a wide range of structural and chemical properties of molecules like this compound. These properties include optimized geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and parameters related to chemical reactivity, such as electrostatic potentials and frontier molecular orbitals (HOMO and LUMO).
For this compound, theoretical studies can shed light on its intrinsic stability and its propensity to undergo certain reactions. A key aspect of its chemistry is the equilibrium between its cyclic furanose form and its open-chain aldehyde form, D-threose. Computational studies have investigated the conformational landscape of D-threose and its cyclization to the furanose form. nih.gov
Detailed Research Findings:
A conformational study of D-threose and its furanose forms using DFT (B3LYP/6-311++G(d,p)) and G3B3 levels of theory has been reported. nih.gov The study found a large number of stable conformers for the open-chain form of D-threose. nih.gov For the cyclic forms, the α-furanose configuration was found to be the most stable for D-threose in the gas phase. nih.gov The stability of the different conformers is governed by a network of intramolecular hydrogen bonds. nih.gov
These theoretical predictions provide a fundamental understanding of the structural preferences of this compound and its open-chain precursor. This information is crucial for interpreting experimental data and for understanding its behavior in biological systems.
| Computed Property | Value/Description | Method |
| Molecular Formula | C₄H₈O₄ | - |
| Molecular Weight | 120.10 g/mol | - |
| Most Stable Furanose Anomer | α-furanose (in gas phase) | G3B3 |
| Number of Open-Chain Minima | 170 | B3LYP/6-311++G(d,p) |
| Key Stabilizing Interactions | Intramolecular hydrogen bonds | AIM, NBO |
This table summarizes theoretical predictions for D-threose and its furanose forms based on published research. nih.gov
Design and Academic Significance of Oxolane 2,3,4 Triol Based Carbohydrate Mimetics
Rationale for Mimicking Natural Carbohydrate Structures
Carbohydrates are fundamental to a vast array of biological processes, from serving as energy sources to mediating cell-cell recognition, immune responses, and pathogen infection. acs.orgnih.gov Despite their ubiquity and importance, the therapeutic and research applications of natural carbohydrates are often hindered by significant drawbacks. A primary issue is their inherent instability; the O-glycosidic bonds that link monosaccharides are susceptible to hydrolysis by enzymes known as glycosidases, which are common in biological systems. nih.govmdpi.com This enzymatic cleavage leads to rapid degradation and low bioavailability, limiting their effectiveness as potential drugs. beilstein-journals.org
Furthermore, natural glycans often exist as complex and heterogeneous mixtures, a phenomenon known as microheterogeneity. acs.orgnih.gov This structural diversity arises because carbohydrate biosynthesis is not directly template-driven like DNA or protein synthesis, but is instead controlled by the coordinated action of various enzymes. nih.gov Isolating a single, pure glycoform from these mixtures is often a tedious and low-yielding process, which complicates the study of specific structure-activity relationships. acs.org
To overcome these challenges, researchers design and synthesize carbohydrate mimetics. These are molecules that imitate the structure and function of natural sugars but possess improved physicochemical properties. google.com By replacing the labile O-glycosidic linkage with more robust chemical bonds and using a defined scaffold like (2R)-oxolane-2,3,4-triol, scientists can create stable, homogeneous compounds. nih.govresearchgate.net These mimetics serve as invaluable tools for deciphering the biological roles of carbohydrates and as lead compounds in drug discovery. nih.gov
Structural Modifications in Oxolane Triol Scaffolds to Create Mimetics
The this compound framework serves as an excellent starting point, or scaffold, for building carbohydrate mimetics. researchgate.net Its furanose-like ring and multiple hydroxyl groups provide a three-dimensional structure that can be systematically modified to mimic various natural monosaccharides. researchgate.netulisboa.pt
The oxolane triol scaffold is rich in functional groups, primarily the hydroxyl (-OH) groups, which can be selectively modified to generate a diverse library of compounds. researchgate.net The high density of stereochemical information and relative rigidity of the carbohydrate scaffold allow for the precise spatial arrangement of different substituents. researchgate.net Researchers can transform the hydroxyl groups into other functionalities or link them to various molecules to explore interactions with biological targets. researchgate.net This modular approach to molecular construction is a logical strategy for designing novel molecules that can mimic the function of native ligands and interact with the binding sites of proteins and other receptors. google.com
A critical modification in creating robust carbohydrate mimetics is the replacement of the natural O-glycosidic bond. nih.gov C-glycosides, which feature a carbon-carbon (C-C) bond between the sugar mimic and the aglycone, are a prominent class of such analogues. researchgate.net This C-C linkage is significantly more stable against both acidic and enzymatic hydrolysis compared to the native oxygen-linked (O-glycosidic) bond. nih.govmdpi.com
This enhanced metabolic stability makes C-glycosides particularly attractive for pharmacological studies and drug development, as they are not easily broken down in the body. google.comspringernature.com The synthesis of C-glycosides from precursors like glycals has become a major focus in carbohydrate chemistry, allowing for the creation of stable glycomimetics that can be used to study biological processes without the complication of rapid degradation. researchgate.net
Table 1: Comparison of O-Glycosides and C-Glycoside Mimetics
| Feature | Natural O-Glycosides | C-Glycoside Mimetics |
|---|---|---|
| Glycosidic Bond | C-O-C | C-C-C |
| Enzymatic Stability | Low (Susceptible to glycosidases) nih.gov | High (Resistant to hydrolysis) mdpi.comspringernature.com |
| Metabolic Stability | Low beilstein-journals.org | High google.com |
| Structural Form | Often heterogeneous mixtures acs.org | Synthetically produced as single, pure compounds |
| Research Application | Limited by instability and heterogeneity acs.orgbeilstein-journals.org | Valuable tools for studying biological roles and drug discovery nih.govresearchgate.net |
Core Structure Alterations and Functional Group Modifications
Research into Molecular Recognition Mechanisms with Proteins and Enzymes
The ability of oxolane-triol based mimetics to interact with biological targets is rooted in the principles of molecular recognition. scirp.org The specific three-dimensional arrangement of hydroxyl groups and other functionalities on the mimetic's scaffold allows it to fit into the binding sites of carbohydrate-recognizing proteins, such as lectins and enzymes. ethernet.edu.et The conformation of the carbohydrate scaffold plays a key role in these recognition processes. ethernet.edu.et
The interactions are governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. scirp.org The hydroxyl groups on the oxolane ring, for example, can act as both hydrogen bond donors and acceptors, mimicking the interactions of a natural sugar with amino acid residues in a protein's binding pocket. scirp.org By studying how systematically modified mimetics bind to a target protein, researchers can map the specific interactions that are crucial for recognition and biological function. bohrium.comnih.gov
Development of Oxolane-Based Compounds as Biochemical Probes
Oxolane-based carbohydrate mimetics are powerful tools for the development of biochemical probes. promega.ca A chemical probe is a small molecule designed to selectively bind a specific protein target, allowing researchers to study that protein's function in complex biological systems like living cells. promega.canih.gov
To create a probe, the oxolane triol scaffold can be chemically linked to a reporter molecule, such as a fluorophore. researchgate.net These fluorescent probes can then be used in imaging experiments to visualize where and how they interact with their target proteins within a cell, providing real-time insights into biological processes. researchgate.netresearchgate.net The development of such probes requires careful design to ensure they retain high selectivity and binding affinity for the target protein. promega.canih.gov By using stable oxolane-based mimetics as the core of these probes, scientists can effectively investigate carbohydrate-protein interactions and their roles in health and disease. nih.gov
Table 2: List of Compounds and Chemical Classes Mentioned
| Name/Class | Description |
|---|---|
| This compound | The core chemical compound, a tri-hydroxylated tetrahydrofuran (B95107) ring. nih.gov |
| Carbohydrates | A major class of biological molecules including monosaccharides, disaccharides, and polysaccharides. khanacademy.org |
| O-Glycosides | Natural carbohydrates linked by a C-O-C glycosidic bond. nih.gov |
| C-Glycosides | Carbohydrate mimetics with a stable C-C glycosidic bond. researchgate.netgoogle.com |
| Glycans | A general term for carbohydrates, often used to describe the carbohydrate portions of glycoconjugates. acs.org |
| Aglycone | The non-carbohydrate portion of a glycoside molecule. mdpi.com |
| Fluorophore | A fluorescent chemical compound that can re-emit light upon light excitation, used in biochemical probes. researchgate.net |
| Lectin | A type of protein that binds specifically to carbohydrates. ethernet.edu.et |
| Glycosidase | An enzyme that catalyzes the hydrolysis of glycosidic bonds. acs.org |
Future Research Directions and Methodological Advancements in Oxolane 2,3,4 Triol Studies
Development of Novel Stereoselective Synthesis Methods for Complex Oxolane Derivatives
The synthesis of complex molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern organic chemistry. For oxolane derivatives, achieving high stereoselectivity is paramount, as the biological activity of these compounds is often intrinsically linked to their specific stereochemistry. rsc.org Future research will undoubtedly focus on the development of novel and more efficient stereoselective synthetic methods.
Key areas of advancement are expected to include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful strategy. rsc.org Future efforts will likely involve the design of new catalysts for reactions such as asymmetric Heck cyclizations and C-H activation/coupling to produce a variety of spirocyclic oxindoles with high enantioselectivity. rsc.org
Organocatalysis: Organocatalysis has emerged as a valuable tool in asymmetric synthesis. rsc.org Further exploration of N-heterocyclic carbene (NHC) catalyzed annulation reactions, for instance, could lead to the stereoselective synthesis of complex spirooxindoles containing β-lactam rings. rsc.org
Domino and Tandem Reactions: Multi-component reactions (MCRs) and tandem reaction sequences offer an efficient means to construct complex molecular architectures in a single operation. mdpi.com The development of new tandem reactions, such as those involving alkylation, oxy-Cope rearrangement, and transannular Dieckmann-type cyclization, holds promise for the stereoselective synthesis of intricate polycyclic oxolane derivatives. canada.ca
Lewis Acid Mediation: Lewis acids play a crucial role in controlling the stereoselectivity of various transformations. oup.comoup.com Research into the use of different Lewis acids in combination with various organosilanes for the reduction of cyclic hemiketals is expected to yield highly stereoselective routes to trans-2,5-disubstituted tetrahydrofurans. oup.comoup.com
Solid-Phase Synthesis: Solid-phase synthesis offers advantages in terms of purification and automation. canada.ca The application of solid-phase methodologies to stereoselective Ugi four-component reactions, combined with subsequent intramolecular transformations, presents a promising avenue for the diversity-oriented synthesis of complex, natural-product-like oxolane derivatives. canada.ca
A summary of emerging stereoselective synthesis strategies is presented in the table below.
| Synthesis Strategy | Description | Potential Application for Oxolane Derivatives |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce stereoselectivity in chemical reactions. rsc.org | Enantioselective synthesis of spirocyclic oxindoles and other complex oxolane-containing ring systems. rsc.org |
| Organocatalysis | Utilizes small organic molecules as catalysts for asymmetric transformations. rsc.org | Stereoselective formation of β-lactam containing spirooxindoles and other highly substituted tetrahydrofurans. rsc.org |
| Domino and Tandem Reactions | Combines multiple reaction steps into a single, efficient process. mdpi.com | Rapid construction of complex polycyclic oxolane derivatives with high stereocontrol. canada.ca |
| Lewis Acid Mediation | Uses Lewis acids to control reaction pathways and stereochemical outcomes. oup.comoup.com | Highly stereoselective synthesis of trans-disubstituted tetrahydrofurans. oup.comoup.com |
| Solid-Phase Synthesis | Conducts chemical reactions on a solid support, simplifying purification. canada.ca | High-throughput and diversity-oriented synthesis of complex oxolane libraries. canada.ca |
Advanced Spectroscopic Techniques for High-Resolution Structural and Dynamic Studies
The precise determination of the three-dimensional structure and conformational dynamics of molecules is essential for understanding their function. Advanced spectroscopic techniques are indispensable tools in this endeavor. cornell.edu For (2R)-oxolane-2,3,4-triol and its derivatives, these techniques will provide unprecedented insights into their behavior at the molecular level.
Future research will likely leverage the following advanced spectroscopic methods:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR are powerful for elucidating complex molecular structures and identifying subtle conformational changes. numberanalytics.com The application of high-field NMR spectrometers will offer increased resolution, enabling the discernment of unique chemical environments that are not distinguishable at lower fields. researchgate.net This will be particularly valuable for studying the intricate structures of complex oxolane derivatives.
Chiral NMR Spectroscopy: Distinguishing between enantiomers is crucial, as they can have vastly different biological effects. biocompare.com Recent breakthroughs have enabled the direct measurement of molecular chirality using NMR spectroscopy, a task that was previously challenging. biocompare.comkit.eduhelmholtz.de This innovative method has the potential to become a standard tool for the chemical and pharmaceutical industries, simplifying the analysis of chiral oxolane derivatives. kit.edu The use of chiral derivatizing and solvating agents in multinuclear NMR (e.g., 19F, 31P, 13C, and 77Se) will also continue to be an important strategy for chiral recognition. mdpi.comscite.ai
Vibrational Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and environment. solubilityofthings.comsemi.ac.cn Surface-enhanced Raman spectroscopy (SERS) can provide highly sensitive detection of molecules adsorbed on metal surfaces, which could be applied to study the interactions of oxolane derivatives at interfaces. numberanalytics.com
Mass Spectrometry: High-resolution mass spectrometry is essential for determining the elemental composition of molecules. nih.gov Coupled with techniques like gas chromatography (GC-MS), it can be used to identify and quantify oxolane derivatives in complex mixtures. mdpi.com
The table below summarizes key advanced spectroscopic techniques and their applications in the study of oxolane triols.
| Spectroscopic Technique | Principle | Application to Oxolane Triol Studies |
| Multidimensional NMR | Correlates the frequencies of different nuclei to reveal detailed structural and dynamic information. numberanalytics.com | Elucidation of complex 3D structures and conformational dynamics of oxolane derivatives. |
| Chiral NMR | Enables the direct or indirect differentiation of enantiomers. biocompare.comkit.eduhelmholtz.de | Determination of the absolute configuration and enantiomeric purity of chiral oxolane compounds. |
| Vibrational Spectroscopy (FTIR, Raman) | Measures the absorption or scattering of infrared radiation due to molecular vibrations. solubilityofthings.comsemi.ac.cn | Identification of functional groups and characterization of the structural integrity of oxolane derivatives. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. nih.gov | Confirmation of molecular formulas and identification of oxolane derivatives in complex samples. mdpi.com |
Refinement of Computational Models for Predicting Molecular Interactions
Computational chemistry has become an indispensable partner to experimental studies, providing a theoretical framework for understanding and predicting molecular behavior. grantome.com For this compound and its derivatives, the refinement of computational models will be critical for predicting their interactions with biological targets and for guiding the design of new molecules with desired properties.
Key areas for future development in computational modeling include:
Improved Force Fields: The accuracy of molecular mechanics simulations depends heavily on the quality of the underlying force fields. nih.gov Continued development of more accurate and transferable force fields for furanose ring systems will be essential for reliable predictions of their conformational preferences and dynamics. nih.govacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods offer a powerful approach for studying large molecular systems by treating a small, reactive region with high-level quantum mechanics while the remainder of the system is described by a more computationally efficient molecular mechanics force field. researchgate.net These methods will be increasingly applied to study the enzymatic reactions and receptor binding of oxolane derivatives.
Advanced Solvation Models: The influence of the solvent environment on molecular conformation and interactions is significant. nih.gov The development and application of more sophisticated implicit and explicit solvation models will lead to more accurate predictions of the behavior of oxolane triols in aqueous solutions. nih.gov
Machine Learning and Artificial Intelligence: The integration of machine learning and AI into computational chemistry workflows is a rapidly growing area. chemrxiv.orgbiorxiv.org These approaches can be used to develop predictive models for various properties, accelerate molecular dynamics simulations, and aid in the design of new oxolane derivatives with optimized binding affinities and kinetic profiles. chemrxiv.orgbiorxiv.org
Exploration of Oxolane Triol Roles in Undiscovered Biochemical Pathways
While furanose rings are well-known components of nucleic acids and other biologically important molecules, the full extent of their roles in biochemistry is likely yet to be discovered. numberanalytics.comnumberanalytics.com this compound, as a fundamental furanose structure, and its derivatives may participate in previously uncharacterized biochemical pathways.
Future research in this area will focus on:
Metabolomics and Systems Biology: Untargeted metabolomics approaches can be used to screen for the presence of this compound and its metabolites in various biological systems under different conditions. This could reveal novel metabolic pathways in which these compounds are involved.
Enzyme Assays and Inhibitor Screening: Screening libraries of oxolane derivatives against a wide range of enzymes could identify new biological targets and potential therapeutic applications. The oxetane (B1205548) group, for example, is an attractive but underexplored structural motif in medicinal chemistry, and its incorporation into oxolane derivatives could lead to the discovery of novel kinase inhibitors. nih.govmdpi.com
Chemical Biology Probes: The synthesis of chemically modified versions of this compound, such as those containing fluorescent tags or photo-crosslinking groups, will enable the identification of their binding partners in cells and tissues, providing valuable clues about their biological functions.
Glycobiology: The study of the structure, biosynthesis, and biology of saccharides is a complex and expanding field. Furanose-containing oligosaccharides are less studied than their pyranose counterparts, and further investigation into their roles in cell-cell recognition, signaling, and pathogenesis is warranted. acs.org
The potential for furanose derivatives to exhibit a wide range of biological activities, including antifungal, antioxidant, and anticancer properties, underscores the importance of exploring their roles in diverse biochemical processes. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-oxolane-2,3,4-triol, considering stereochemical control?
- Methodological Answer : The synthesis typically employs stereoselective reactions using chiral catalysts to ensure the correct configuration of hydroxyl groups. For example, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) can direct the formation of the oxolane ring. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Common reagents include sodium borohydride for selective reductions and oxidizing agents like potassium permanganate for controlled oxidations .
Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for determining stereochemistry. Coupling constants (e.g., and ) in -NMR reveal dihedral angles between hydroxyl groups. X-ray crystallography provides definitive proof of absolute configuration. Chiral HPLC with polar stationary phases (e.g., amylose derivatives) can resolve enantiomers, validated against known standards .
Q. What are the key structural differences between this compound and related pentoses like D-ribose?
- Methodological Answer : While both compounds share an oxolane backbone, D-ribose ((2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol) has a hydroxymethyl group at C5, whereas this compound lacks this substituent. Comparative analysis via mass spectrometry (MS) and infrared (IR) spectroscopy can identify functional group variations. Density Functional Theory (DFT) calculations may predict conformational stability differences .
Advanced Research Questions
Q. How can isotope labeling (e.g., ) be applied to track the metabolic fate of this compound in cellular systems?
- Methodological Answer : Incorporate at specific positions (e.g., C2 or C3) during synthesis using labeled precursors (e.g., -glucose). Metabolomic profiling via LC-MS or GC-MS tracks isotopic incorporation into downstream metabolites. Stable isotope-resolved NMR (SIR-NMR) provides real-time flux analysis in pathways like nucleotide biosynthesis .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound, such as enzyme inhibition vs. activation?
- Methodological Answer : Conduct dose-response assays under standardized conditions (pH, temperature, cofactors) to isolate confounding variables. Use isothermal titration calorimetry (ITC) to measure binding affinities and kinetics. Knockout cell lines (e.g., CRISPR-Cas9) can validate target specificity. Cross-validate findings with molecular docking simulations to assess binding site interactions .
Q. How can researchers design experiments to study the role of this compound in RNA stability or protein glycosylation?
- Methodological Answer : Employ RNA footprinting or SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) to assess structural changes in RNA upon compound binding. For glycosylation, use click chemistry (e.g., azide-alkyne cycloaddition) to label glycoproteins in live cells. Surface Plasmon Resonance (SPR) quantifies interactions with glycosyltransferases .
Q. What advanced chromatographic techniques improve the purification of this compound from complex reaction mixtures?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) achieves enantiomeric separation. Simulated Moving Bed (SMB) chromatography scales up purification. Ion-exchange chromatography removes charged byproducts, while size-exclusion chromatography isolates low-molecular-weight species .
Data Analysis and Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., predicted vs. experimental boiling points)?
- Methodological Answer : Validate predictions (e.g., COSMO-RS software) with experimental data from differential scanning calorimetry (DSC) or ebulliometry. Account for impurities via high-resolution MS. Cross-reference databases like HMDB or PubChem for consensus values .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screening assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
